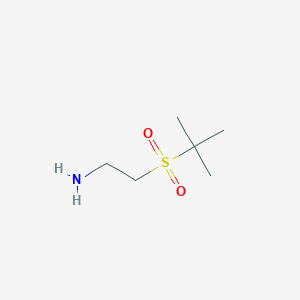

2-(2-Aminoethanesulfonyl)-2-methylpropane

説明

2-(2-Aminoethanesulfonyl)-2-methylpropane is a branched organic compound featuring a propane backbone substituted with a methyl group and a 2-aminoethanesulfonyl moiety at the second carbon. The sulfonyl group (–SO₂–) bridges the ethaneamine and propane framework, conferring unique physicochemical properties.

特性

CAS番号 |

771579-60-3 |

|---|---|

分子式 |

C6H15NO2S |

分子量 |

165.26 g/mol |

IUPAC名 |

2-tert-butylsulfonylethanamine |

InChI |

InChI=1S/C6H15NO2S/c1-6(2,3)10(8,9)5-4-7/h4-5,7H2,1-3H3 |

InChIキー |

SGVFERHFXXLUCB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)S(=O)(=O)CCN |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(2-アミノエタンスルホニル)-2-メチルプロパンの合成は、通常、2-アミノエタンチオールまたはビス-(2-アミノエチル)-ジスルフィド(どちらも酸付加塩の形)の酸化ハロゲン化によって、2-アミノエタンスルホニルハロゲン化物酸付加塩が得られます。 次に、酸付加塩を対応する求核性アジドと極性溶媒中で反応させます .

工業的生産方法

この化合物の工業的生産方法は広く文書化されていませんが、プロセスは一般的に、実験室的方法と同じ原理を用いて大規模合成を行い、収率と純度を最適化することで行われます。

化学反応の分析

科学研究への応用

2-(2-アミノエタンスルホニル)-2-メチルプロパンは、科学研究にいくつかの応用があります。

化学: これは、さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、アミノ酸誘導体とその生物活性に関する研究に使用できます。

科学的研究の応用

2-(2-Aminoethanesulfonyl)-2-methylpropane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

Industry: It can be used in the production of specialty chemicals and materials

作用機序

類似化合物の比較

類似化合物

2-アミノエタンスルホン酸(タウリン): 構造は似ていますが、メチル基がありません。

2-アミノエタンチオール(システアミン): スルホニル基ではなくチオール基が含まれています。

2-アミノエチルスルホンアミド: スルホニル基に異なる置換基があるため、似ていますが異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of 2-(2-Aminoethanesulfonyl)-2-methylpropane with related compounds:

Key Observations:

- Sulfonamide vs. Thioether/Sulfonate: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioether () or sulfonate () analogs.

- Amine Functionality: Unlike the esterified amine in Ethyl 2-amino-2-methylpropanoate (), the free amine in 2-(2-Aminoethanesulfonyl)-2-methylpropane may facilitate reactivity in nucleophilic reactions or coordination chemistry.

Physicochemical and Toxicological Comparisons

- Stability : Sulfonamides like the target compound are generally stable under acidic conditions but may hydrolyze under strong basic conditions. In contrast, sulfonates () are more resistant to hydrolysis due to their ionic nature .

- Toxicity: 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid () is classified as acutely toxic (Oral Category 4) and a respiratory irritant (H335) . Ethyl 2-methyl-2-(methylamino)propanoate (CAS 58743-30-9) exhibits similar amine-related hazards but lacks sulfonamide-specific risks . The target compound’s sulfonamide group may pose sensitization risks, as seen in other sulfonamide derivatives .

生物活性

2-(2-Aminoethanesulfonyl)-2-methylpropane, also known as carnosine sulfonic acid , is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an amino group and a sulfonyl moiety, which contribute to its reactivity and interaction with biological systems. Research into its biological activity encompasses various fields, including pharmacology, biochemistry, and toxicology.

The biological activity of 2-(2-Aminoethanesulfonyl)-2-methylpropane is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biochemical pathways, influencing cellular responses such as:

- Antioxidant Activity : The compound may exhibit properties that help mitigate oxidative stress by scavenging free radicals.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

- Cell Signaling Modulation : By interacting with receptors or signaling molecules, it can alter cellular communication and function.

Research Findings

Recent studies have highlighted the following aspects of 2-(2-Aminoethanesulfonyl)-2-methylpropane's biological activity:

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

- Potential Therapeutic Applications : Its role in modulating biochemical pathways suggests possible applications in treating conditions related to oxidative stress and inflammation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 2-(2-Aminoethanesulfonyl)-2-methylpropane in various biological contexts:

- Case Study on Antioxidant Activity : In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), suggesting its potential use as a protective agent against oxidative damage.

- Clinical Trials for Antimicrobial Efficacy : Preliminary clinical trials assessed the compound's effectiveness against specific bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。